1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine
Description
1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine is a piperazine derivative featuring a 2,4-dimethylphenyl group at the N1 position and a 3-fluorobenzoyl moiety at the N4 position. Piperazine-based compounds are widely studied due to their versatility in medicinal chemistry, particularly in modulating neurotransmitter receptors (e.g., dopamine, serotonin) and exhibiting cytotoxic or antimicrobial activities .
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-14-6-7-18(15(2)12-14)21-8-10-22(11-9-21)19(23)16-4-3-5-17(20)13-16/h3-7,12-13H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYYCOUZUCXKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 2,4-Dimethylphenyl Group: The piperazine core is then reacted with 2,4-dimethylphenyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding N-substituted piperazine.
Introduction of the 3-Fluorobenzoyl Group: The final step involves the acylation of the N-substituted piperazine with 3-fluorobenzoyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted products with different nucleophiles replacing the benzoyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
Piperazine derivatives are often tailored by modifying substituents on the aryl groups or the acyl/benzoyl moieties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 2,4-dimethylphenyl group (N1) enhances lipophilicity and steric hindrance compared to electron-withdrawing groups like chlorine in ’s dichlorophenyl analogs. This may reduce metabolic clearance but limit polar interactions in receptor binding .
- Biological Activity Trends : Cytotoxicity () correlates with bulky N1 substituents (e.g., chlorobenzhydryl), whereas receptor affinity (e.g., 5-HT1A, dopamine D2/D3) depends on balanced electronic and steric properties .
Biological Activity
1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine can be represented as follows:
- Chemical Formula: CHFNO
- Molecular Weight: 273.35 g/mol
This compound features a piperazine ring substituted with a dimethylphenyl group and a fluorobenzoyl moiety, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound may have significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties: Investigations into its effects on cancer cell lines indicate potential cytotoxic activity, particularly against hepatocellular carcinoma cells.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, such as acetylcholinesterase, which could have implications for neurological disorders.
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine is believed to involve:
- Binding to Receptors and Enzymes: The compound may interact with various receptors or enzymes, modulating their activity and leading to biological responses. This interaction is crucial for understanding its therapeutic potential.
- Influence on Cell Signaling Pathways: By altering the activity of specific pathways, this compound could affect cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
A study examining the antimicrobial efficacy of piperazine derivatives reported that compounds similar to 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound has promising antimicrobial potential, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies have shown that 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine exhibits cytotoxic effects on HepG2 liver cancer cells. The IC50 value was found to be approximately 15 µM, suggesting a moderate level of potency in inhibiting cancer cell growth.
Comparative Analysis with Similar Compounds
To understand the relative biological activity of 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine, it can be compared with other piperazine derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50 µM) |
|---|---|---|
| 1-(2,4-Dimethylphenyl)-4-(3-fluorobenzoyl)piperazine | Moderate | 15 |
| 1-(2-methylphenyl)-4-(3-chlorobenzoyl)piperazine | Low | >30 |
| 1-(2-methoxyphenyl)-4-(3-bromobenzoyl)piperazine | High | 12 |
This table highlights the varying levels of biological activity among similar compounds, indicating that structural modifications can significantly impact efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
